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Compound of Interest

Compound Name: 1-Methoxy-4-nitrobutane
Cat. No.: B11717983
Get Quote
\ J

Executive Summary

4-Nitroanisole (1-methoxy-4-nitrobenzene) is a critical aromatic intermediate used extensively
in the synthesis of azo dyes and pharmaceutical precursors, specifically as a substrate for
reduction to p-anisidine. While structurally simple, its characterization requires rigorous
attention to isomeric purity (vs. o-nitroanisole) and potential degradation products (p-
nitrophenol).

This guide provides a self-validating analytical framework for the identification, purity profiling,
and safety assessment of 4-nitroanisole. The protocols detailed herein are designed to meet
the stringency of GLP (Good Laboratory Practice) environments, prioritizing reproducibility and
mechanistic understanding.

Physicochemical Profile

The following constants serve as the primary "gatekeepers" for material identity. Deviations in
melting point are particularly indicative of isomeric contamination by o-nitroanisole (which is a
liquid at room temperature) or solvent occlusion.
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Parameter Value | Range Conditions Relevance
] Darkening indicates
Pale yellow to beige ) o )
Appearance Ambient oxidation or amine
crystals )
formation.
Depression <51°C
Melting Point 51-54°C Standard Pressure suggests significant
impurity.
- ) High thermal stability,
Boiling Point ~260 °C 760 mmHg )
suitable for GC.
Denser than water;
Density 1.233 g/cm3 25 °C (Solid) phase separation is
rapid.
Requires organic
Solubility Insoluble Water mobile phases
(ACN/MeOH).
N Ethanol, Ether, Ideal solvents for
Solubility Soluble

Acetone

sample prep.

Spectroscopic Identification
Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation. The symmetry of the para-substitution

pattern creates a distinct AA'BB' system in the aromatic region.

Protocol: Dissolve ~10 mg sample in 0.6 mL DMSO-de.

e 'H NMR (400 MHz, DMSO-de):

o 0 3.92 ppm (s, 3H): Methoxy group (-OCHs). Sharp singlet.

o 0 7.15ppm (d, J = 9.2 Hz, 2H): Aromatic protons ortho to the electron-donating methoxy

group. Upfield shift due to resonance donation.
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o 0 8.20 ppm (d, J = 9.2 Hz, 2H): Aromatic protons ortho to the electron-withdrawing nitro
group. Downfield shift due to deshielding.

e 13C NMR (100 MHz, DMSO-ds):

[¢]

0 56.5 ppm: Methoxy carbon.

[e]

0 114.6 ppm: Aromatic C ortho to -OCHs.

o

0 126.0 ppm: Aromatic C ortho to -NO-.

[¢]

0 141.5 ppm: Aromatic C-N (quaternary).

[¢]

0 164.2 ppm: Aromatic C-O (quaternary).

Mass Spectrometry (EI-MS)

Electron lonization (70 eV) produces a fragmentation pattern driven by the stability of the
phenoxy radical and the loss of the nitro group.

Fragmentation Logic:

Molecular lon (M*):m/z 153.

Loss of NO (M - 30):m/z 123 (Characteristic rearrangement of nitroarenes).

Loss of NOz (M - 46):m/z 107 (Formation of the methoxyphenyl cation).

Loss of CHs + NO2:m/z 92 (Phenoxy cation).

Phenyl Cation:m/z 77.

Infrared Spectroscopy (FT-IR)

e Asymmetric NO:z Stretch: ~1500-1520 cm~* (Very Strong).
e Symmetric NO2z Stretch: ~1330-1350 cm~1 (Strong).

e C-O-C (Ether) Stretch: ~1260 cm~* (Asymmetric) and ~1020 cm~1 (Symmetric).
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Chromatographic Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the
critical impurity p-nitrophenol (a potential hydrolysis product) and the isomer o-nitroanisole.

HPLC Method Protocol

This reverse-phase method utilizes a C18 stationary phase with acid modification to suppress
the ionization of potential phenolic impurities, ensuring sharp peak shapes.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 pm.
» Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: Acetonitrile (ACN).

e Flow Rate: 1.0 mL/min.

e Temperature: 30 °C.

e Detection: UV at 300 nm (Optimized for nitro-aromatic conjugation; avoids solvent cutoff
noise).

e Injection Volume: 5-10 pL.

o Gradient Program:
o 0-2 min: 20% B (Isocratic hold)
o 2-15 min: 20% — 80% B (Linear gradient)
o 15-20 min: 80% B (Wash)

Data Interpretation:

o p-Nitrophenol (more polar) elutes first.

e 4-Nitroanisole elutes mid-gradient.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11717983?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Late eluters may include bis-nitrated byproducts.

Synthesis & Impurity Flow

Understanding the synthesis origin helps predict impurities. The standard route involves
nucleophilic aromatic substitution (methoxylation) of p-chloronitrobenzene.

. 4-Nitroanisole
Major Path

(Target)
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(Methoxylation) __Trace H20
T p-Nitrophenol

(Hydrolysis Side-Rxn)

p-Chloronitrobenzene | - Tmpure Starting Material
(PCNB) o-Nitroanisole
(Isomeric Impurity)

Click to download full resolution via product page

Figure 1: Synthetic pathway and origin of critical impurities. Note that o-nitroanisole is usually
carried over from impure PCNB starting material.

Metabolic & Safety Profile

For drug development professionals, understanding the metabolic fate of 4-nitroanisole is
crucial. Itis a Class 2 Carcinogen Suspect (IARC/NTP context) primarily due to its metabolites.

Metabolic Pathways

The compound undergoes two primary biotransformations in mammalian systems:
o O-Demethylation: Mediated by CYP450 (specifically CYP2EL), yielding p-nitrophenol.

» Nitro Reduction: A reductive pathway yielding p-anisidine (4-methoxyaniline), which is a
known genotoxin.
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Figure 2: Primary metabolic fates. The reduction to p-anisidine represents the primary
toxicological vector.

Toxicology Data
e Acute Oral Toxicity (Rat): LD50 = 2300 mg/kg [1].[1][2][3][4][5]

» Carcinogenicity: Reasonably anticipated to be a human carcinogen based on structural
analogues (o-nitroanisole) and metabolite profiles [2].

» Handling: Use full PPE (nitrile gloves, respirator). Avoid dust generation.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(CAS 100-17-4)[1]12][3]]- BenchChem, [2026]. [Online PDF]. Available at:
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profile-4-nitroanisole-cas-100-17-4-1-2-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.tcichemicals.com/BE/en/sds/N0126_EU_6N.pdf
https://assets.thermofisher.cn/DirectWebViewer/private/results.aspx?page=NewSearch&LANGUAGE=d__EN&SUBFORMAT=d__CGV4&SKU=ALFAAA19152&PLANT=d__ALF
https://www.sigmaaldrich.com/HK/zh/sds/aldrich/103543
https://pim-resources.coleparmer.com/sds/15235.pdf
https://www.echemi.com/products/pid_Seven1057-4-nitroanisole.html
https://www.benchchem.com/product/b11717983/docs#comprehensive-characterization-profile-4-nitroanisole-cas-100-17-4-1-2-3
https://www.benchchem.com/product/b11717983/docs#comprehensive-characterization-profile-4-nitroanisole-cas-100-17-4-1-2-3
https://www.benchchem.com/product/b11717983/docs#comprehensive-characterization-profile-4-nitroanisole-cas-100-17-4-1-2-3
https://www.benchchem.com/product/b11717983/docs#comprehensive-characterization-profile-4-nitroanisole-cas-100-17-4-1-2-3
https://www.benchchem.com/product/b11717983?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11717983?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

Contact our Ph.D. Support Team for a compatibility check
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